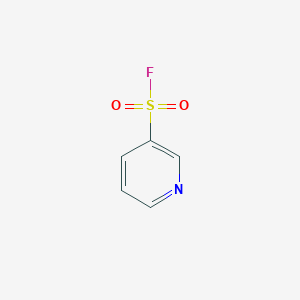

Pyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVHXOPGVZFGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373307-61-9 | |

| Record name | pyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridine 3 Sulfonyl Fluoride and Analogues

Strategies from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides is a foundational and frequently employed strategy. This transformation typically involves a nucleophilic substitution of the chloride atom with a fluoride (B91410) ion.

The most classical approach to synthesizing sulfonyl fluorides is through the halogen exchange (Halex) reaction of the corresponding sulfonyl chlorides. acs.org This method relies on displacing the chloride with fluoride using various fluoride sources. Potassium fluoride (KF) is a common and cost-effective reagent for this purpose. The reaction's efficiency can be enhanced by using phase-transfer catalysts, such as 18-crown-6 ether, which improves the solubility and nucleophilicity of the fluoride salt in organic solvents like acetonitrile. mdpi.com

Another prominent fluorinating agent is Selectfluor (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)). While often used as an electrophilic fluorine source in other synthetic contexts, it can also facilitate fluorination reactions. mdpi.comnih.gov The choice of fluoride source and reaction conditions depends on the substrate's reactivity and the presence of other functional groups.

Table 1: Halogen Exchange Reactions for Sulfonyl Fluoride Synthesis

| Starting Material | Fluoride Source | Catalyst/Solvent | Outcome |

|---|---|---|---|

| Arylsulfonyl Chlorides | Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Effective conversion to arylsulfonyl fluorides mdpi.comnih.gov |

To streamline the synthesis and avoid the isolation of often unstable sulfonyl chloride intermediates, one-pot protocols have been developed. A notable example is a palladium-catalyzed method that starts from aryl or heteroaryl bromides. nih.gov This process involves an initial sulfonylation using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.gov The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final sulfonyl fluoride. nih.gov This approach is advantageous as it bypasses the need to prepare and handle the corresponding sulfonyl chlorides directly and has been successfully applied to various bromo-pyridines. nih.gov

Approaches from Sulfonamides

Primary sulfonamides are stable, common functionalities in many commercial and proprietary compound libraries, making them attractive starting materials for the synthesis of sulfonyl fluorides.

A highly effective method for converting primary sulfonamides to sulfonyl fluorides employs a pyrylium salt, specifically 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄), as an activating agent. mdpi.comresearchgate.netsemanticscholar.org This protocol is a one-pot procedure where the sulfonamide is treated with Pyry-BF₄ in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). researchgate.netd-nb.info The reaction proceeds under mild conditions, typically in acetonitrile at 60 °C, and demonstrates high chemoselectivity. mdpi.comresearchgate.net This allows for the late-stage functionalization of complex molecules containing sensitive functional groups, converting a sulfonamide moiety into a sulfonyl fluoride with good to excellent yields. researchgate.netd-nb.info

Table 2: Pyrylium Salt-Mediated Synthesis of Sulfonyl Fluorides from Sulfonamides

| Sulfonamide Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Arylsulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C, 2 h | 70-90% researchgate.net |

| Alkylsulfonamide | Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C, 2 h | 69-90% researchgate.net |

The mechanism of the pyrylium salt-mediated conversion begins with the activation of the poorly nucleophilic amino group of the primary sulfonamide by the highly electrophilic Pyry-BF₄ reagent. nih.gov This reaction forms a pyridinium salt intermediate, transforming the -NH₂ group into an excellent leaving group. Subsequently, a nucleophile, in this case, chloride from MgCl₂, attacks the sulfur atom, displacing the pyridinium moiety to form a sulfonyl chloride intermediate in situ. researchgate.netresearchgate.net This reactive intermediate is not isolated but immediately undergoes a halogen exchange reaction with fluoride ions provided by KF, yielding the more stable sulfonyl fluoride product. researchgate.netsemanticscholar.org The high chemoselectivity of Pyry-BF₄ towards amino groups is a key feature of this transformation, enabling its application in complex molecular settings. mdpi.comnih.gov

Synthesis from Sulfonic Acids and Sulfonate Salts

Direct conversion of sulfonic acids and their corresponding salts into sulfonyl fluorides provides another important synthetic route, utilizing readily available starting materials.

One established method is a one-pot, two-step procedure that first converts the sulfonic acid or sulfonate salt into a sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride. mdpi.com This is followed by the addition of a fluoride source, such as potassium bifluoride (KHF₂), to complete the conversion to the sulfonyl fluoride. mdpi.com This process is effective for a range of sodium sulfonate substrates. mdpi.com

More recently, deoxyfluorination strategies have been developed. One such approach uses thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields, typically in DMF at elevated temperatures. nih.govrsc.orgresearchgate.net An alternative method employs a bench-stable solid reagent, Xtalfluor-E®, for the deoxyfluorination of both sulfonic acids and their salts under milder conditions. nih.govrsc.org While these methods are broadly applicable, their efficiency can be substrate-dependent. For instance, the synthesis of pyridine-3-sulfonyl fluoride via the thionyl fluoride method was reported to give a low yield of 14%, suggesting that certain heteroaromatic substrates may be challenging for this particular protocol. nih.govrsc.org

Direct C-SO₂F Bond Formation via Catalytic Approaches

An alternative to the functional group conversion of sulfonic acids is the direct formation of the C-SO₂F bond on an aromatic or heteroaromatic ring. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, allowing for the synthesis of sulfonyl fluorides from readily available aryl and heteroaryl halides nih.govbohrium.comnih.gov. These methods offer excellent functional group tolerance and provide a practical, one-pot alternative to many classical synthetic routes nih.govrsc.orgresearchgate.netrsc.org.

A mild and efficient synthesis of sulfonyl fluorides from aryl and heteroaryl bromides and iodides has been developed using palladium catalysis nih.govbohrium.comacs.orgtheballlab.com. The process is typically a one-pot, two-step sequence involving an initial palladium-catalyzed sulfonylation of the halide, followed by an in situ fluorination of the resulting intermediate nih.govrsc.org. This transformation proceeds smoothly for a wide variety of substrates and can be performed on complex molecules, including active pharmaceutical ingredients nih.govrsc.org.

A key innovation in these catalytic methods is the use of a stable, solid surrogate for gaseous sulfur dioxide (SO₂) tcichemicals.com. 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide), known as DABSO, serves as an effective source of SO₂ tcichemicals.com. In the first step of the one-pot reaction, the palladium catalyst facilitates the coupling of the aryl or heteroaryl halide with SO₂ released from DABSO nih.govrsc.org. This reaction forms a key sulfinate intermediate, which is then carried forward to the next step without isolation nih.govresearchgate.net. The use of DABSO has been pivotal in developing the first general method for the sulfonylation of aryl bromides nih.gov.

The second step of the one-pot catalytic cycle involves the conversion of the in situ-generated sulfinate intermediate to the final sulfonyl fluoride product nih.govresearchgate.net. This is accomplished by adding an electrophilic fluorine source ("F⁺") to the reaction mixture nih.govrsc.orgacs.org. These reagents are believed to act as oxidants, promoting the final bond formation thieme-connect.de.

Two commonly used electrophilic fluorine sources in this context are:

N-Fluorobenzenesulfonimide (NFSI): This reagent is used effectively in the palladium-catalyzed synthesis of sulfonyl fluorides starting from aryl and heteroaryl bromides nih.govrsc.orgresearchgate.net.

Selectfluor: This reagent is employed in a similar palladium-catalyzed conversion starting from aryl iodides acs.orgtheballlab.com. Selectfluor is noted for being an economical and readily available source of electrophilic fluorine acs.org.

This combined approach, utilizing a palladium catalyst, a stable SO₂ source like DABSO, and an electrophilic fluorine source, represents a versatile and highly functional-group-tolerant method for synthesizing a diverse range of aryl and heteroaryl sulfonyl fluorides nih.govacs.orgtheballlab.com.

| Heteroaryl Bromide | Product | Yield (%) |

|---|---|---|

| 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 58 |

| 2-Bromopyridine | Pyridine-2-sulfonyl fluoride | 55 |

| 5-Bromoisoquinoline | Isoquinoline-5-sulfonyl fluoride | 53 |

| 2-Bromo-5-methylthiazole | 5-Methylthiazole-2-sulfonyl fluoride | 78 |

| 3-Bromoquinoline | Quinoline-3-sulfonyl fluoride | 60 |

Representative yields for the one-pot conversion of heteroaryl bromides using a palladium catalyst, DABSO, and NFSI nih.gov.

Palladium-Catalyzed Conversions from Aryl and Heteroaryl Halides (e.g., Bromides, Iodides)

Electrochemical Synthesis Routes

Electrochemical methods offer a mild and environmentally benign approach to synthesizing sulfonyl fluorides. nih.gov These routes avoid the need for stoichiometric chemical oxidants and often utilize readily available starting materials and reagents. acs.org

A prominent electrochemical strategy involves the oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride (KF). nih.govnih.gov This method is applicable to a broad range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols and disulfides, converting them into the corresponding sulfonyl fluorides in synthetically useful yields. nih.govresearchgate.net The reaction is performed in an electrochemical cell, often using inexpensive carbon and steel electrodes in a biphasic solvent system such as acetonitrile and aqueous HCl. acs.org The direct use of disulfides is particularly advantageous as it avoids handling the more volatile and odorous thiols. acs.org

The table below summarizes the electrochemical synthesis of various sulfonyl fluorides from their corresponding thiols or disulfides, highlighting the versatility of this method.

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-(trifluoromethyl)thiophenol | 4-(trifluoromethyl)benzene-1-sulfonyl fluoride | 99 |

| 2 | Thiophenol | Benzene-1-sulfonyl fluoride | 85 |

| 3 | 4-Methoxythiophenol | 4-methoxybenzene-1-sulfonyl fluoride | 78 |

| 4 | 2-Mercapto-4,6-dimethylpyrimidine | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| 5 | Benzylthiol | Phenylmethanesulfonyl fluoride | 68 |

| 6 | 4-Chlorothiophenol | 4-chlorobenzene-1-sulfonyl fluoride | 65 |

| 7 | Cysteine | 2-amino-3-fluorosulfonyl-propanoic acid | 37 |

Note: Yields are isolated yields as reported in the source literature. Reaction conditions typically involve the thiol (2 mmol) or disulfide (1 mmol), KF (5 equiv), and pyridine (B92270) (1 equiv) in a CH3CN/1 M HCl system. acs.org

Mechanistic studies of the electrochemical synthesis of sulfonyl fluorides from thiols reveal a multi-step process occurring at the anode. nih.gov Kinetic experiments have shown that the initial step is the rapid anodic oxidation of the thiol to its corresponding disulfide. acs.orgresearchgate.net This disulfide intermediate is then consumed in a subsequent, slower oxidation process that ultimately forms the sulfonyl fluoride. acs.orgnih.gov

In electrochemical synthesis, supporting electrolytes are crucial for the proper functioning of the system. wikipedia.org They are electrochemically inert salts added in high concentration to increase the conductivity of the solution. wikipedia.orgcomsol.com This increased conductivity minimizes the ohmic drop (IR drop), ensuring that the applied potential is primarily experienced at the electrode-solution interface. comsol.com The supporting electrolyte also serves to transport charge through the solution, primarily via ion migration, which allows the electroactive species to reach the electrode surface mainly by diffusion. researchgate.net

In the context of sulfonyl fluoride synthesis, potassium fluoride (KF) serves a dual role. It is not only the nucleophilic fluoride source required for the formation of the S-F bond but also contributes to the ionic strength of the solution, acting as a supporting electrolyte. KF is an inexpensive, abundant, and safe source of fluoride. nih.gov

Bases, such as pyridine, are often added as beneficial additives. The addition of one equivalent of pyridine has been shown to improve product yields. researchgate.net While its exact role can be multifaceted, it is speculated to act as a base to neutralize protons generated during the reaction and potentially as a ligand to stabilize intermediates. researchgate.net Experiments indicate that the fluorination step is nucleophilic in nature, as reactions using combinations like HCl-pyridine or HCl-Et3N with KF successfully yield the sulfonyl fluoride product. nih.gov

Radical-Mediated Fluorosulfonylation Strategies

Radical-mediated pathways provide an alternative approach to constructing C–SO2F bonds, often starting from non-sulfur-containing substrates. These methods leverage the generation of carbon-centered radicals that can be trapped by a sulfur dioxide source and a fluoride donor.

Decarboxylative functionalization has emerged as a powerful strategy for converting abundant carboxylic acids into other valuable functional groups. acs.org In the context of sulfonyl fluoride synthesis, this approach involves the generation of an alkyl or aryl radical via the extrusion of CO2 from a carboxylic acid derivative. rsc.org

This strategy, termed radical sulfur dioxide insertion and fluorination (RSIF), typically employs a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluorine source. acs.orgnih.gov The carboxylic acid is often activated, for example, as an NHPI ester or a hypervalent iodine(III) carboxylate. rsc.orgnih.gov The reaction can be initiated photochemically or thermally. nih.gov The generated carbon-centered radical reacts with the SO2 surrogate, and the resulting sulfonyl radical is then trapped by a fluoride source to yield the final sulfonyl fluoride product. This method is notable for its tolerance of a wide range of functional groups and provides a convenient pathway to various aliphatic and aromatic sulfonyl fluorides. acs.orgrsc.org

Reactions Involving Fluorosulfonyl Radicals

The direct fluorosulfonylation utilizing fluorosulfonyl radicals has emerged as a concise and efficient strategy for the synthesis of sulfonyl fluorides. This approach offers a direct pathway to incorporate the -SO₂F group into organic molecules. The generation of fluorosulfonyl radicals from various precursors and their subsequent reaction with substrates provides a powerful tool for creating diverse functionalized sulfonyl fluorides rsc.org.

Recent advancements have highlighted the generation of fluorosulfonyl radicals and their application in producing a variety of sulfonyl fluorides, showcasing the potential of this methodology in modern organic synthesis rsc.org.

Table 1: Synthesis of Sulfonyl Fluorides via Fluorosulfonyl Radicals

| Precursor | Reagents and Conditions | Product Scope | Reference |

|---|

Visible-Light-Mediated Approaches

Visible-light photoredox catalysis has become a powerful tool for the synthesis of sulfonyl fluorides, offering mild reaction conditions and broad functional group tolerance. These methods often involve the generation of radical intermediates under the influence of a photocatalyst and visible light.

One such approach describes the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol esters. This photocatalytic method provides access to primary, secondary, and tertiary alkyl sulfonyl fluorides from readily available building blocks nih.gov. Spectroscopic studies have been employed to elucidate the underlying photocatalytic mechanism, confirming that the absorption of photons by an acridinium catalyst leads to the oxidation of the organotrifluoroborate substrates nih.gov.

Another notable visible-light-mediated protocol enables the synthesis of aryl sulfonyl fluorides from diaryliodonium salts in a metal-free system. This method utilizes diaryliodonium salts as aryl radical precursors, a sulfur dioxide surrogate, and a fluoride source to achieve the desired transformation dntb.gov.uarsc.org.

Table 2: Visible-Light-Mediated Synthesis of Sulfonyl Fluorides

| Starting Material | Photocatalyst | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Organotrifluoroborates / Boronic acid pinacol esters | Acridinium catalysts | DABSO, Selectfluor | Alkyl sulfonyl fluorides | nih.gov |

Synthesis from Diazonium Salts and Aromatic Amines

A well-established route to pyridine-3-sulfonyl fluoride proceeds through the corresponding sulfonyl chloride, which can be synthesized from 3-aminopyridine. The process involves the diazotization of 3-aminopyridine to form an intermediate diazonium salt, which is then subjected to a sulfonyl chlorination reaction researchgate.netgoogle.com. This method is noted for its cost-effectiveness and suitability for large-scale production google.com. The resulting pyridine-3-sulfonyl chloride can subsequently be converted to pyridine-3-sulfonyl fluoride through a halide exchange reaction.

The diazotization is typically carried out using a nitrite source in an acidic medium, followed by reaction with a source of sulfur dioxide and a chlorine source, often catalyzed by a copper salt google.com.

Table 3: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine

| Starting Material | Key Steps | Reagents | Intermediate | Product | Reference |

|---|

Multicomponent and One-Pot Synthetic Protocols for Streamlined Access

Multicomponent and one-pot reactions offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps and reducing waste. Several such protocols have been developed for the synthesis of sulfonyl fluorides.

A novel metal- and catalyst-free one-pot, multicomponent approach utilizes aryltriazenes, a sulfur dioxide source (DABSO), and an electrophilic fluorine source (NFSI) in the presence of trifluoroacetic acid (TFA) to produce a variety of sulfonyl fluorides in high yields. This method is characterized by its simple reaction conditions and broad functional group tolerance researchgate.net.

Another efficient one-pot synthesis of aryl and heteroaryl sulfonyl fluorides starts from aryl bromides. This palladium-catalyzed process involves the initial sulfonylation of the aryl bromide with DABSO to form a sulfinate intermediate, which is then treated in situ with NFSI to yield the final product nih.govrsc.orgresearchgate.net. This methodology has been successfully applied to a range of substituted bromo-pyridines nih.govrsc.org.

Furthermore, transition-metal-free multicomponent reactions involving aryne precursors, secondary amines, and sulfuryl fluoride (SO₂F₂) provide a novel route to 2-amino-substituted arenesulfonyl fluorides. In this process, zwitterionic intermediates formed from the reaction of arynes with amines are trapped by SO₂F₂ under mild conditions acs.org.

Table 4: Multicomponent and One-Pot Syntheses of Sulfonyl Fluorides

| Starting Material(s) | Key Reagents | Catalyst | Key Features | Product Scope | Reference |

|---|---|---|---|---|---|

| Aryltriazenes | DABSO, NFSI, TFA | None | Catalyst-free, one-pot | Aryl sulfonyl fluorides | researchgate.net |

| Aryl/Heteroaryl bromides | DABSO, NFSI | Palladium complex | One-pot, good functional group tolerance | Aryl and heteroaryl sulfonyl fluorides | nih.govrsc.orgresearchgate.net |

Protecting Group Strategies for Sulfinate Precursors

The inherent reactivity and potential instability of sulfonyl fluorides can complicate synthetic routes, often necessitating their introduction at a late stage. Masking the sulfonyl fluoride as a more stable sulfinate precursor, which can be deprotected and converted to the sulfonyl fluoride in the final steps, is an effective strategy to circumvent these issues.

The use of sulfinate protecting groups (SPGs) allows the sulfinate moiety to be carried through multiple synthetic transformations that the corresponding sulfonyl fluoride might not tolerate. This approach enhances the structural diversity of accessible sulfonyl fluorides. Research in this area has focused on the development and selection of SPGs based on their stability across a range of common synthetic conditions, ease of synthesis, and straightforward deprotection protocols chemrxiv.org.

Novel photolabile SPGs, such as para-methoxybenzyl Rongalite and ortho-nitrobenzyl Rongalite, have been developed. These can be directly converted to the sulfonyl fluoride under mild conditions using light and an electrophilic fluorine source like Selectfluor. The stability of various SPGs has been evaluated under different reaction conditions, demonstrating the utility of this strategy in complex molecule synthesis chemrxiv.org.

Table 5: Stability of a Model Sulfonyl Fluoride vs. Protected Sulfinates under Various Reaction Conditions

| Reaction Condition | Sulfonyl Fluoride (% Recovery) | Protected Sulfinate (% Recovery) |

|---|---|---|

| SN2 | Survived | Survived |

| Acidic Deprotection | Survived | Survived |

| Amide Coupling | Survived | Survived |

| Other common transformations | Not specified | Broad stability |

Data derived from a study on various sulfinate protecting groups, highlighting the enhanced stability of the protected form compared to the parent sulfonyl fluoride under numerous common synthetic conditions not tolerated by the sulfonyl fluoride itself. chemrxiv.org

Mechanistic Investigations of Pyridine 3 Sulfonyl Fluoride Reactivity

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its reliability and the unique reactivity of the sulfonyl fluoride group. sigmaaldrich.comlatrobe.edu.au Pyridine-3-sulfonyl fluoride is a key heterocyclic building block within this chemistry, where the robust yet selectively reactive S-F bond can be exchanged with a variety of nucleophiles. thieme-connect.comnih.gov The SuFEx process provides a modular and efficient way to construct complex molecules, with applications spanning materials science, chemical biology, and drug discovery. sigmaaldrich.comsigmaaldrich.com

The foundation of SuFEx chemistry lies in the distinctive properties of the sulfur(VI)-fluorine bond. The S-F bond in sulfonyl fluorides is exceptionally strong and kinetically stable under a wide range of conditions, including resistance to hydrolysis and reduction. sigmaaldrich.comnsf.govmdpi.com This stability makes sulfonyl fluorides, including pyridine-3-sulfonyl fluoride, ideal "clickable" hubs that remain dormant until activated for a specific transformation. sigmaaldrich.comnsf.gov

Despite their kinetic stability, the reaction of sulfonyl fluorides with nucleophiles is thermodynamically favorable. nsf.govamazonaws.com The primary driving force is often the formation of an even stronger bond, such as a silicon-fluorine (Si-F) or hydrogen-fluorine (H-F) bond in the reaction byproducts. rsc.orgnih.gov For instance, when reacting with a silyl-protected nucleophile (e.g., a silyl (B83357) ether), the formation of the highly stable silyl fluoride byproduct propels the reaction to completion. rsc.orgnih.gov This combination of high kinetic stability and a strong thermodynamic driving force for exchange is a hallmark of click chemistry, ensuring high yields and clean reaction profiles. latrobe.edu.aunsf.gov

While the S-F bond is strong, it is not unreactive. Its reactivity can be "switched on" through specific activation mechanisms that render the sulfur center susceptible to nucleophilic attack. nsf.govrsc.org The electron-withdrawing nature of the pyridine (B92270) ring in pyridine-3-sulfonyl fluoride enhances the electrophilicity of the sulfuryl group, making it more amenable to activation. acs.org

Activation is typically achieved through interaction with a proton source, a Lewis acid, or a silyl group. thieme-connect.comnsf.gov These activators interact with the fluorine atom, weakening the S-F bond and increasing the electrophilic character of the sulfur atom. thieme-connect.comclaremont.edu For example, hydrogen bonding between the fluoride and a protic species like an alcohol or a protonated base can facilitate fluoride displacement. nsf.govacs.org This controlled activation is crucial, as it allows the otherwise stable sulfonyl fluoride to participate in reactions only when desired, preventing unwanted side reactions. sigmaaldrich.comnsf.gov

The activation and reaction of sulfonyl fluorides are often mediated by specific catalysts and bases. The choice of catalyst can significantly influence the reaction rate and substrate scope.

DBU and MTBD : Strong, non-nucleophilic amidine and guanidine (B92328) bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are commonly used. latrobe.edu.auacs.org Their primary role is to act as Brønsted bases, deprotonating the incoming nucleophile (such as an alcohol or amine) to increase its nucleophilicity. nih.gov The resulting protonated base can then stabilize the fluoride leaving group through hydrogen bonding, facilitating the substitution. acs.org The catalytic activity generally correlates with the basicity of the catalyst. latrobe.edu.au

HOBt : 1-Hydroxybenzotriazole (HOBt) functions as an outstanding nucleophilic catalyst for the amidation of sulfonyl fluorides, especially with sterically hindered amines where other bases may be less effective. nih.govchemrxiv.orgamazonaws.com The proposed mechanism involves the initial nucleophilic attack of HOBt on the sulfonyl fluoride to form a highly reactive sulfonyl-HOBt intermediate. This activated species is then readily displaced by the amine nucleophile to form the final sulfonamide product. nih.govchemrxiv.org This system often requires a silicon co-additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), which is thought to trap the fluoride byproduct and enable catalytic turnover. nih.gov

Fluoride Anions : Fluoride ions (F⁻) can themselves act as catalysts in SuFEx reactions, particularly those involving silyl-protected nucleophiles like silyl ethers. nih.gov The fluoride catalyst can activate the sulfonyl fluoride or form potassium bifluoride (KHF₂) in situ, which facilitates the cleavage of the S-F bond. amazonaws.com The reaction is driven by the formation of the very strong Si-F bond, making this a highly efficient process. nih.gov

SuFEx reactions are generally characterized by rapid kinetics and high selectivity, leading to near-perfect reaction profiles. sigmaaldrich.com The reactions proceed cleanly, often without the need for extensive purification.

From a stereochemical perspective, SuFEx reactions can be highly specific. When a chiral alcohol is used as a nucleophile, the reaction typically proceeds with inversion of stereochemistry at the alcohol's chiral center, which is consistent with an Sₙ2-type displacement of an intermediate sulfonate ester. latrobe.edu.au More recently, SuFEx reactions involving building blocks with chiral sulfur centers, such as disulfonimidoyl fluorides, have been shown to proceed with excellent enantiospecificity, allowing for the synthesis of complex chiral macrocycles. nih.gov While specific kinetic studies on pyridine-3-sulfonyl fluoride are not extensively detailed, the general principles of SuFEx suggest that its reactions would be fast, selective, and predictable, making it a reliable hub for molecular construction.

Nucleophilic Substitution Reactions at the Sulfonyl Center

Beyond its central role in SuFEx, pyridine-3-sulfonyl fluoride is a versatile electrophile for various nucleophilic substitution reactions. The sulfonyl group can be readily attacked by nucleophiles, leading to the formation of sulfonamides and sulfonated esters, which are important functional groups in medicinal chemistry and materials science. chemrxiv.orgresearchgate.net

Pyridine-3-sulfonyl fluoride can undergo amidation and esterification through several pathways. One indirect method involves its use as a deoxyfluorinating agent to activate carboxylic acids. In this approach, a related isomer, 2-pyridinesulfonyl fluoride, reacts with a carboxylic acid to generate a reactive acyl fluoride intermediate in situ. This intermediate is then readily coupled with an amine or an alcohol to yield the corresponding amide or ester under mild conditions. rsc.orgrsc.org This one-pot method provides a convenient route to these valuable compounds.

A more direct and highly efficient pathway for amidation involves the catalytic activation of the sulfonyl fluoride. A broad-spectrum method utilizing a catalytic amount of HOBt in the presence of a silicon additive enables the smooth conversion of various aryl sulfonyl fluorides into sulfonamides with a wide range of primary and secondary amines. chemrxiv.orgamazonaws.com This protocol is particularly effective for coupling sterically demanding substrates, which are often challenging under other conditions. chemrxiv.orgamazonaws.com Given that pyridine-3-sulfonyl fluoride is an aryl sulfonyl fluoride, this method is directly applicable.

The general conditions and scope for this type of transformation are highlighted below.

| Sulfonyl Fluoride Substrate (Ar-SO₂F) | Amine Substrate | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl fluoride | Dibenzylamine | HOBt (1 mol%), DIPEA, TMDS | DMSO, 25 °C, 24 h | 99% |

| 4-Methoxybenzenesulfonyl fluoride | Piperidine | HOBt (1 mol%), DIPEA, TMDS | DMSO, 25 °C, 24 h | 96% |

| Benzenesulfonyl fluoride | Aniline | HOBt (1 mol%), DIPEA, TMDS | DMSO, 25 °C, 24 h | 95% |

| 2,4,6-Trimethylbenzenesulfonyl fluoride | Diisopropylamine | HOBt (5 mol%), DIPEA, TMDS | DMSO, 60 °C, 24 h | 91% |

| Naphthalene-2-sulfonyl fluoride | Adamantan-1-amine | HOBt (1 mol%), DIPEA, TMDS | DMSO, 25 °C, 24 h | 98% |

Selective Reactivity Towards Various Nucleophiles

Pyridine-3-sulfonyl fluoride exhibits selective reactivity towards a range of nucleophiles, a property that is fundamental to its utility in chemical synthesis. The electrophilic nature of the sulfur atom in the sulfonyl fluoride group makes it susceptible to attack by nucleophiles.

The reactivity of pyridine sulfonyl fluorides can be influenced by the nature of the nucleophile. For instance, in the context of deoxyfluorination, strong amidine and guanidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been found to be particularly effective. acs.org These bases are proposed to function primarily as Brønsted bases, facilitating the addition of the alcohol substrate to the sulfonyl fluoride. acs.org While these bases can also act as nucleophilic acyl transfer catalysts, this pathway is significantly slower under standard reaction conditions. acs.org

The reaction of pyridine-3-sulfonyl fluoride with nucleophiles like amines and alcohols can lead to the formation of sulfonamides and sulfonate esters, respectively. acs.org The reaction with RNA 2'-OH groups has also been demonstrated, highlighting its potential in bioconjugation. acs.orgresearchgate.net The stability of the S-F bond allows for a degree of selectivity, reacting with strong nucleophiles while remaining compatible with a variety of functional groups. ccspublishing.org.cn This selectivity is a key advantage over more reactive sulfonyl chlorides. ccspublishing.org.cn

The selective reactivity of pyridine sulfonyl fluorides is also evident in their application as covalent probes for serine proteases and other protein targets. researchgate.net They react with nucleophilic residues such as serine, lysine (B10760008), and tyrosine through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net

Table 1: Reactivity of Pyridine-3-sulfonyl Fluoride with Various Nucleophiles

| Nucleophile | Product Type | Key Observations | References |

|---|---|---|---|

| Alcohols | Sulfonate Esters | Intermediate in deoxyfluorination; reaction facilitated by strong bases. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Amines | Sulfonamides | Forms stable sulfonamide linkages. chemrxiv.org | chemrxiv.org |

| RNA 2'-OH | Sulfonylated RNA | Demonstrates potential for bioconjugation. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Serine, Lysine, Tyrosine (in proteins) | Covalent Protein Adducts | Utilized in activity-based protein profiling via SuFEx chemistry. researchgate.net | researchgate.net |

| Boronic Acids/Esters | 2-Arylpyridines | Suzuki-Miyaura cross-coupling reaction. nih.gov | nih.gov |

Mechanisms of Deoxyfluorination with Pyridine Sulfonyl Fluorides (e.g., PyFluor)

Deoxyfluorination using pyridine sulfonyl fluorides like PyFluor is a two-step process that involves the initial activation of an alcohol to form a sulfonate ester, followed by nucleophilic substitution with fluoride to yield the desired alkyl fluoride. researchgate.netacsgcipr.org This one-pot transformation offers advantages in terms of mild reaction conditions and broad functional group tolerance compared to multi-step sequences. acs.org

The deoxyfluorination reaction with PyFluor is proposed to proceed through a key intermediate, a pyridinesulfonate ester. acsgcipr.org The reaction is initiated by the base-assisted addition of the substrate alcohol to the sulfonyl fluoride. acs.org This rapidly forms the sulfonate ester intermediate. researchgate.net

Subsequently, this intermediate is gradually converted to the alkyl fluoride product through a base-assisted fluoride attack. researchgate.net The protonated base is thought to stabilize the developing fluoride ion leaving group. acs.org In the case of deoxyfluorination of β-amino alcohols, the reaction can sometimes proceed through an aziridinium (B1262131) intermediate due to neighboring group participation. rsc.org

Table 2: Proposed Intermediates in PyFluor-Mediated Deoxyfluorination

| Intermediate | Description | Role in Mechanism | References |

|---|---|---|---|

| Pyridinesulfonate Ester | Formed by the reaction of the alcohol with PyFluor. | The activated form of the alcohol, which is subsequently displaced by fluoride. | researchgate.netacsgcipr.org |

| Protonated Base | Formed after the base assists in the alcohol addition. | Stabilizes the fluoride leaving group. | acs.org |

| Aziridinium Ion | Can form in the deoxyfluorination of β-amino alcohols. | Results from neighboring group participation and leads to ring-opened or rearranged products. | rsc.org |

The electronic nature of substituents on the pyridine ring can influence the reactivity of pyridine sulfonyl fluorides in deoxyfluorination reactions. Contrary to what might be expected, the presence of the pyridine nitrogen is not primarily for nucleophilic assistance in leaving group departure. acs.org The success of both 3- and 4-pyridinesulfonyl fluorides suggests that the pyridine ring mainly functions as an inductive electron-withdrawing group. acs.org

Consistent with this, the incorporation of electron-withdrawing substituents on the pyridine ring does not diminish reactivity and can even lead to modest improvements in the yield of the fluorinated product. acs.org This is because a more electron-deficient sulfur center can facilitate the initial attack by the alcohol nucleophile, and the resulting sulfonate ester is a better leaving group. chemrxiv.org For instance, a data-science guided study identified several new (hetero)aryl sulfonyl fluoride reagents with enhanced reactivity compared to the first-generation PyFluor. chemrxiv.org

However, for practical purposes, 2-pyridinesulfonyl fluoride (PyFluor) was chosen for further studies as it was deemed to offer the best balance of cost and efficiency. acs.org

Table 3: Effect of Pyridine Substituents on Deoxyfluorination Reactivity

| Substituent Position | Substituent Type | Effect on Reactivity | Rationale | References |

|---|---|---|---|---|

| 2-, 3-, 4- | Unsubstituted | All are effective, indicating the pyridine acts as an inductive electron-withdrawing group. | The primary role of the pyridine is not nucleophilic assistance. | acs.org |

| Varies | Electron-withdrawing | Does not attenuate and may slightly improve reactivity. | A less electron-rich sulfur facilitates nucleophilic attack by the alcohol. | acs.orgchemrxiv.org |

Radical Reaction Mechanisms

Beyond nucleophilic chemistry, pyridine-3-sulfonyl fluoride and related compounds can participate in radical reactions, primarily through the generation of the fluorosulfonyl radical (•SO₂F). This highly reactive species opens up alternative pathways for the synthesis of sulfonyl fluorides.

The fluorosulfonyl radical (•SO₂F) can be generated from various precursors, including sulfuryl chlorofluoride (FSO₂Cl) under photoredox conditions. ccspublishing.org.cn More recently, air-stable crystalline benzimidazolium fluorosulfonate salts have been developed as practical radical fluorosulfonylating reagents. nih.gov These reagents can generate the •SO₂F radical through a single-electron transfer (SET) process upon homolytic cleavage of a weak N-S bond. nih.gov

Once generated, the fluorosulfonyl radical readily adds to unsaturated systems like alkenes and alkynes. nih.govnih.gov This addition forms a carbon-centered radical intermediate, which can then be trapped or undergo further reactions. nih.govnih.gov This radical pathway provides a complementary approach to traditional electrophilic fluorosulfonylation methods. nih.gov

The radical intermediates formed by the addition of the fluorosulfonyl radical to unsaturated bonds can undergo fragmentation or be trapped by other reagents. In one notable example, alkynyl sulfonyl fluorides serve as both a source of the •SO₂F radical and a radical trapping reagent. nih.govd-nb.info The process involves the addition of an initiator-derived radical to the alkyne, leading to fragmentation and release of the •SO₂F radical. This radical then adds to an alkene, and the resulting adduct radical is trapped by another molecule of the alkynyl sulfonyl fluoride, propagating the radical chain. nih.govd-nb.info

Another strategy involves the generation of fluorosulfonyl radicals from alkyl allylsulfonates and allylsulfonyl fluorides through an addition-fragmentation process initiated by a trifluoromethyl radical. nih.gov The resulting fluorosulfonyl radical adds to an alkyne to give a vinyl radical, which is then trapped by a trifluoromethyl source. nih.gov

These fragmentation and trapping processes allow for the difunctionalization of alkenes and alkynes, providing access to a variety of functionalized sulfonyl fluorides. nih.govnih.govresearchgate.net

Table 4: Generation and Reactions of Fluorosulfonyl Radicals

| Radical Precursor | Generation Method | Subsequent Reaction | Product Type | References |

|---|---|---|---|---|

| FSO₂Cl | Photoredox Catalysis | Addition to alkenes | Alkenyl sulfonyl fluorides | ccspublishing.org.cn |

| Benzimidazolium fluorosulfonate salts | Single-Electron Transfer (SET) | Addition to unsaturated hydrocarbons | Functionalized alkyl sulfonyl fluorides | nih.gov |

| Alkynyl sulfonyl fluorides | Radical-initiated fragmentation | Addition to alkenes and trapping | β-Alkynyl-fluorosulfonylalkanes | nih.govd-nb.info |

| Allylsulfonyl fluorides | CF₃ radical-initiated addition-fragmentation | Addition to alkynes and trapping with a CF₃ source | Vicinal fluorosulfonyltrifluoromethylated alkenes | nih.gov |

Advanced Applications in Organic Synthesis and Functionalization

Late-Stage Functionalization Strategies Employing Pyridine-3-sulfonyl Fluoride (B91410)

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful strategy in drug discovery and development. Pyridine-3-sulfonyl fluoride is well-suited for this purpose due to its ability to react under mild conditions, often with high chemoselectivity. d-nb.info

Derivatization of Complex Molecular Architectures

The modification of complex molecules, including natural products and pharmaceuticals, is crucial for developing new therapeutic agents and biological probes. nih.gov Pyridine-3-sulfonyl fluoride can be employed in the late-stage derivatization of such intricate structures. acs.org For instance, a copper-free Sandmeyer-type fluorosulfonylation allows for the modification of natural products and pharmaceuticals, highlighting the practicality of this method. sci-hub.se This approach demonstrates broad functional group tolerance, enabling the introduction of the sulfonyl fluoride moiety without altering other sensitive parts of the molecule. sci-hub.se

Furthermore, photocatalytic methods have been developed to introduce the sulfonyl fluoride group into complex molecules. These radical fluorosulfonylation protocols can be applied to the late-stage modification of intricate molecular structures. nih.gov

Introduction of the Sulfonyl Fluoride Moiety into Densely Functionalized Compounds

The introduction of a sulfonyl fluoride group into molecules that already possess a high density of functional groups presents a significant synthetic challenge. Pyridine-3-sulfonyl fluoride and its derivatives are instrumental in addressing this challenge. nih.gov Mild and chemoselective protocols have been developed that enable the formation of sulfonyl fluorides from densely functionalized sulfonamides. d-nb.inforesearchgate.net

This transformation is particularly valuable as it converts a relatively inert sulfonamide group into a reactive sulfonyl fluoride, which can then be used for further molecular modifications. d-nb.info The reaction conditions are often mild and tolerate a wide range of functional groups, making it possible to introduce the sulfonyl fluoride moiety into complex and delicate molecules without the need for extensive protecting group strategies. d-nb.infonih.gov

Pyridine-3-sulfonyl Fluoride as a Versatile Synthetic Building Block

Beyond its use in late-stage functionalization, pyridine-3-sulfonyl fluoride serves as a versatile building block for the synthesis of a variety of organic compounds. Its reactivity allows for the construction of key structural motifs found in many biologically active molecules.

Formation of Sulfonamides and Sulfonates

A primary application of pyridine-3-sulfonyl fluoride is the synthesis of sulfonamides and sulfonate esters. The sulfonyl fluoride group is an excellent electrophile that readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate linkages, respectively. ccspublishing.org.cn This reactivity is fundamental to its role in creating diverse molecular libraries for drug discovery and chemical biology. ccspublishing.org.cn

The synthesis of sulfonamides from pyridine-3-sulfonyl fluoride is a robust and widely used transformation. acs.orggoogle.com Similarly, the reaction with alcohols or phenols provides access to sulfonate esters, which are also important functional groups in various chemical contexts.

Construction of Carbon-Carbon Bonds (e.g., Coupling Reactions)

While less common than its use in forming sulfonamides and sulfonates, pyridine-3-sulfonyl fluoride and related structures can participate in reactions that lead to the formation of carbon-carbon bonds. For example, related chloropyridine-3-sulfonyl fluoride has been shown to undergo Suzuki-Miyaura coupling reactions. These palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating biaryl structures and other C-C coupled products. icmpp.ro The ability to use a sulfonyl fluoride-containing pyridine (B92270) in such reactions expands its utility as a synthetic building block.

Regioselective Transformations and Functional Group Tolerance

The utility of pyridine-3-sulfonyl fluoride in complex synthesis is significantly enhanced by its predictable regioselectivity and high functional group tolerance. d-nb.infonih.gov

The pyridine ring itself directs the regioselectivity of many reactions. nih.gov For instance, in the context of pyridynes, substituents on the ring can direct the position of incoming nucleophiles with high selectivity. nih.gov While specific studies on the regioselective reactions of the pyridine-3-sulfonyl fluoride parent molecule are part of a broader understanding of pyridine chemistry, the principles of directed functionalization are well-established. nih.gov

A key advantage of using pyridine-3-sulfonyl fluoride is the high functional group tolerance observed in many of its reactions. d-nb.infonih.govrsc.org Syntheses involving this reagent can often proceed in the presence of a wide array of functional groups, including esters, amides, ketones, and even other halides, without them interfering with the desired transformation. d-nb.inforsc.org This tolerance minimizes the need for protecting groups, leading to more efficient and streamlined synthetic routes. For example, palladium-catalyzed methods for synthesizing sulfonyl fluorides from aryl bromides have demonstrated excellent functional group tolerance, allowing for the transformation to be performed on complex molecules. rsc.orgnih.gov

Integration in Click Chemistry Platforms (Beyond SuFEx Mechanism, Focusing on Synthetic Utility)

While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, the synthetic utility of Pyridine-3-sulfonyl fluoride extends beyond this mechanism. Its stability and specific reactivity allow for its incorporation into more complex molecular architectures that are designed to participate in other types of click reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted cycloadditions. In this context, the sulfonyl fluoride moiety often serves as a highly selective reactive handle for covalent modification of biomolecules, while a separate functional group on the molecule's scaffold enables bioorthogonal ligation. This dual-functionality makes it a valuable component in the design of chemical probes for activity-based protein profiling (ABPP) and the modification of nucleic acids.

Research Findings in Bioorthogonal Applications

Activity-Based Protein Profiling (ABPP):

A significant application of Pyridine-3-sulfonyl fluoride derivatives is in the creation of activity-based probes for studying enzyme function directly in complex biological systems. In this platform, the sulfonyl fluoride acts as a covalent "warhead" that targets nucleophilic residues (like serine, lysine (B10760008), or tyrosine) in the active site of an enzyme. mdpi.comresearchgate.net To integrate this covalent labeling event with click chemistry for detection and analysis, the probe molecule is also equipped with a bioorthogonal handle, typically a terminal alkyne or an azide (B81097).

The general workflow involves:

Probe Incubation: An alkyne-tagged sulfonyl fluoride probe is introduced to a cell lysate or live cells. The probe covalently labels its target proteins. researchgate.net

Click Reaction Ligation: The proteome is then treated with a reporter tag containing a complementary functional group (e.g., an azide-functionalized biotin (B1667282) for enrichment or a fluorophore for imaging). The CuAAC reaction selectively and efficiently ligates the reporter to the alkyne-tagged, protein-bound probe. mdpi.com

Analysis: The labeled proteins can then be visualized by fluorescence imaging or enriched using streptavidin beads for subsequent identification by mass spectrometry. researchgate.net

For instance, an alkyne-tagged sulfonyl fluoride was successfully used to covalently modify and identify active endogenous serine proteases from a complex proteome. researchgate.net Similarly, sulfonyl fluoride probes have been developed for profiling kinases, where the probe's reaction with a lysine residue in the kinase binding site was confirmed by crystallography. mdpi.com

| Component | Function | Example Moiety | Reference |

| Reactive Group | Covalent modification of target protein | Sulfonyl fluoride (-SO₂F) | mdpi.comresearchgate.net |

| Bioorthogonal Handle | Enables click chemistry ligation | Terminal Alkyne | researchgate.net |

| Reporter Tag | Detection and/or enrichment of labeled protein | Azide-Biotin, Azide-Fluorophore | mdpi.com |

| Click Reaction | Covalent linkage of probe to reporter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | mdpi.com |

RNA Modification and Labeling:

The synthetic utility of the pyridine-sulfonyl scaffold has also been harnessed to achieve the targeted modification of ribonucleic acid (RNA). Researchers have developed sulfonylating agents capable of reacting with the 2′-hydroxyl (2′-OH) groups of RNA. acs.org Inspired by the utility of activated sulfonyl species in chemical biology, an azide-substituted sulfonyltriazole reagent was developed, enabling the introduction of labels into RNA via click chemistry. acs.org

In this approach, the pyridine-sulfonyl core serves as the foundational electrophile. By modifying the leaving group (e.g., using a triazole instead of a fluoride) and appending an azide, a bifunctional reagent is created. This reagent first sulfonates the RNA at the 2'-OH position and, in doing so, attaches an azide handle. This azide is then available for subsequent click reactions with alkyne-containing molecules, allowing for the attachment of various functional groups for RNA tracking or analysis. Studies have shown that these sulfonylating agents can react with RNA with significant conversion yields. acs.org

| Reagent | Leaving Group | Reagent Concentration (mM) | Conversion Yield (%) * | Hydrolysis Half-life (t½) | Reference |

| Pyridine-3-sulfonyl-(2-chloroimidazole) | 2-Chloroimidazole | 50 | 54 | ~8 hours | acs.org |

| Pyridine-3-sulfonyl fluoride | Fluoride | 50 | 25 | ~6 hours | acs.org |

| Pyridine-3-sulfonyl-(NHS ester) | N-Hydroxysuccinimide | 50 | 12 | ~6 hours | acs.org |

| Pyridine-3-sulfonyl-(imidazole) | Imidazole | 50 | 6.4 | ~7 days | acs.org |

| Pyridine-3-sulfonyl-(2-cyanoimidazole) | 2-Cyanoimidazole | 10 | Detectable | ~4 minutes | acs.org |

| Pyridine-3-sulfonyl-(2-trifluoromethylimidazole) | 2-Trifluoromethylimidazole | 10 | Detectable | ~4 hours | acs.org |

Conversion yield refers to the percentage of RNA strands with at least one 2′-OH modified by the sulfonating agent, as estimated by MALDI-TOF MS. acs.org

This strategy highlights the adaptability of the pyridine-sulfonyl framework. While the simple Pyridine-3-sulfonyl fluoride itself shows reactivity, its derivatives can be engineered to act as platforms for subsequent, highly specific bioorthogonal reactions, thereby expanding its utility far beyond direct SuFEx-type conjugations. acs.org

Applications in Chemical Biology and Molecular Pharmacology

Sulfonyl Fluorides as Covalent Inhibitors of Biological Targets

Sulfonyl fluorides (SFs) are considered "privileged" warheads for designing covalent inhibitors. researchgate.net They exhibit a fine balance of aqueous stability and reactivity, allowing them to selectively form strong, covalent bonds with nucleophilic residues within the binding sites of target proteins. tandfonline.comnih.gov This covalent interaction leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors. The pyridine (B92270) ring in pyridine-3-sulfonyl fluoride (B91410) can serve as a recognition element, guiding the reactive sulfonyl fluoride group to the desired biological target.

The primary mechanism of enzyme inhibition by sulfonyl fluorides involves a nucleophilic substitution reaction, often referred to as sulfur(VI) fluoride exchange (SuFEx). nih.gov A nucleophilic amino acid side chain in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the displacement of the fluoride ion, which is a good leaving group, and the formation of a stable sulfonamide or sulfonate ester bond between the inhibitor and the enzyme. nih.govpnas.org

For example, the inhibition of serine proteases occurs when the hydroxyl group of the active site serine residue attacks the sulfonyl fluoride, forming an irreversible sulfonyl-enzyme conjugate. nih.govnih.gov Similarly, the ε-amino group of a lysine (B10760008) residue can attack the sulfonyl fluoride to form a highly stable sulfonamide linkage, effectively and irreversibly inactivating the target protein. nih.gov This covalent modification prevents the enzyme from binding its natural substrate, thereby blocking its catalytic activity.

Achieving specificity and selectivity is a paramount challenge in drug discovery. The design of covalent inhibitors based on the pyridine-3-sulfonyl fluoride scaffold allows for the exploitation of both the binding affinity of the parent molecule and the targeted reactivity of the warhead. semanticscholar.org Selectivity is often achieved through structure-based design, where the pyridine core and its substituents are optimized to fit into a specific binding pocket, positioning the sulfonyl fluoride group in close proximity to a targetable nucleophilic residue. nih.gov

The electron-withdrawing nature of the pyridine ring can influence the reactivity of the attached sulfonyl fluoride, and this can be fine-tuned by adding other substituents to the ring. acs.org This allows for the modulation of reactivity to achieve a "Goldilocks" scenario: the inhibitor is stable enough to avoid off-target reactions while being sufficiently reactive to covalently modify its intended target. tandfonline.com For instance, inhibitors have been designed to selectively target specific kinases by positioning the sulfonyl fluoride to react with a conserved lysine residue, even in the presence of many other solvent-accessible nucleophiles. nih.gov This context-dependent reactivity is a key factor in the specificity of sulfonyl fluoride-based inhibitors. rsc.org

Development of Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of entire enzyme families directly in their native biological environment. Sulfonyl fluorides, including pyridine-3-sulfonyl fluoride derivatives, are excellent warheads for the construction of ABPs due to their ability to covalently label the active form of enzymes. researchgate.netnih.gov

The design of an effective ABP based on pyridine-3-sulfonyl fluoride typically incorporates three key components:

A recognition element: This is a molecular scaffold, such as the pyridine ring itself or a larger structure it is part of, that directs the probe to a specific class of proteins (e.g., kinases, proteases). nih.gov

A reactive group (warhead): The sulfonyl fluoride moiety serves as the covalent warhead that reacts with a nucleophilic residue in the active site of the target enzyme. researchgate.net

A reporter tag: This is often an alkyne or azide (B81097) handle for subsequent "click chemistry" ligation to a reporter molecule, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification and mass spectrometry-based identification). nih.govnih.gov

Structure-based design is crucial for positioning the sulfonyl fluoride warhead optimally to react with a target residue. nih.gov For example, a probe was designed by modifying a known reversible kinase inhibitor scaffold with a sulfonyl fluoride positioned to target a conserved catalytic lysine, enabling the capture of a large number of kinases from live cells. nih.gov

Pyridine-3-sulfonyl fluoride-based ABPs are instrumental in the identification and validation of new drug targets. researchgate.net By treating a complex biological sample (like a cell lysate or even live cells) with an ABP, active enzymes become covalently labeled. nih.gov The tagged proteins can then be enriched and identified using mass spectrometry, providing a snapshot of the active proteome under specific conditions. nih.gov

These probes are also invaluable for target engagement studies. In competition experiments, a non-covalent inhibitor can be introduced before the ABP. If the inhibitor binds to the target, it will block the covalent labeling by the ABP. This reduction in labeling can be quantified to determine the potency and selectivity of the inhibitor against its target in a complex biological system. nih.gov For instance, a sulfonyl fluoride probe was used to confirm target engagement of inhibitors for the mRNA-decapping scavenger enzyme DcpS in human cells. nih.gov

Interaction with Specific Amino Acid Residues

A significant advantage of the sulfonyl fluoride warhead is its ability to react with a broader range of nucleophilic amino acid residues compared to other electrophiles like acrylamides, which predominantly target cysteine. nih.govnih.gov The reactivity is context-dependent, relying on the nucleophilicity of the specific residue within its unique protein microenvironment. Sulfonyl fluorides have been shown to form stable covalent adducts with serine, threonine, lysine, tyrosine, and histidine. researchgate.nettandfonline.comresearchgate.net While they can react with cysteine, the resulting adduct is often unstable. researchgate.net

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Example Target Class / Protein | Reference |

|---|---|---|---|---|

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Serine Proteases, Lipases (PPT1) | nih.govrsc.org |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | General target | nih.gov |

| Lysine | Epsilon-amino (-NH₂) | Sulfonamide | Kinases (EGFR), Transthyretin (TTR), Mcl-1 | nih.govnih.gov |

| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate Ester | Ral GTPases, DcpS, BCL6, IL-17A | pnas.orgnih.gov |

| Cysteine | Thiol (-SH) | Thiosulfonate (often unstable) | General target (unstable adduct) | researchgate.net |

| Histidine | Imidazole nitrogen | Sulfonyl-imidazole | Cereblon (CRBN), F₁-ATPase | nih.govnih.gov |

This versatility makes pyridine-3-sulfonyl fluoride and related compounds powerful tools for probing a wide range of proteins that may not be targetable with more restrictive covalent chemistries. The ability to target residues like lysine and tyrosine, which are frequently found in protein binding pockets, opens up new avenues for developing novel covalent inhibitors and chemical probes. tandfonline.comnih.gov

Modulation of Biological Pathways

Pyridine-3-sulfonyl fluoride is part of a class of compounds known as aryl sulfonyl fluorides, which are utilized as reactive probes in chemical biology and molecular pharmacology. rsc.org Their utility stems from their ability to act as "privileged warheads," possessing a balance of stability in aqueous environments and reactivity towards specific amino acid residues within proteins. rsc.orgresearchgate.net This reactivity allows them to covalently modify target proteins, thereby modulating biological pathways. The sulfonyl fluoride moiety can react with a range of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine, leading to the formation of a stable covalent bond. rsc.orgnih.gov This irreversible inhibition or modification can alter protein function, disrupt protein-protein interactions, and ultimately control cellular signaling cascades.

Detailed Research Findings

Research has demonstrated the capacity of aryl sulfonyl fluorides to modulate several critical biological pathways through covalent modification of key protein targets.

Inhibition of Ral GTPase Activation: Ras-like (Ral) GTPases are crucial components of signaling pathways that can be activated by oncogenic Ras. pnas.org An aryl sulfonyl fluoride compound has been shown to inhibit the activation of Ral GTPase by its guanine exchange factor, Rgl2. pnas.org The mechanism involves the formation of a covalent bond with a specific tyrosine residue (Tyr-82) on the Ral protein. pnas.org This modification prevents the nucleotide exchange process, effectively locking the GTPase in an inactive state. The inhibition is time-dependent, indicating a covalent mechanism of action. pnas.org

| Time Point | IC50 (μM) |

|---|---|

| 6 hours | 153 ± 30 |

| 24 hours | Data indicates greater inhibition than at 6 hours |

| 48 hours | No further increase in inhibition observed |

Modulation of the Cereblon E3 Ubiquitin Ligase Complex: Cereblon (CRBN) is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex, which is targeted by immunomodulatory imide drugs (IMiDs). nih.gov Sulfonyl fluoride-containing probes have been developed to covalently engage a histidine residue (His353) within the sensor loop of cereblon. nih.gov For instance, the probe EM12-SF was designed for this purpose. This covalent binding allows for the modulation of the E3 ligase complex's activity, influencing the degradation of its target proteins, known as neosubstrates. nih.gov While rescuing the binding affinity for certain derivatives, the incorporation of the sulfonyl fluoride electrophile can negatively affect neosubstrate degradation. nih.gov

Targeting the X-linked Inhibitor of Apoptosis Protein (XIAP): The inhibitor of apoptosis proteins (IAPs) are key regulators of programmed cell death. The X-linked inhibitor of apoptosis protein (XIAP) is a notable member of this family. Researchers have developed agents using a benzamide-sulfonyl fluoride warhead to covalently target the BIR3 domain of XIAP. nih.govacs.org These agents form covalent adducts with lysine residues within the protein's binding site. nih.gov By covalently modifying XIAP, these compounds can effectively inhibit its function, providing a potential avenue for antagonizing its anti-apoptotic activity. nih.govacs.org

| Target Protein | Modified Residue(s) | Biological Pathway Affected | Reference |

|---|---|---|---|

| Ral GTPase | Tyrosine (Tyr-82) | Ras Signaling / Guanine Nucleotide Exchange | pnas.org |

| Cereblon (CRBN) | Histidine (His353) | Ubiquitin-Proteasome System | nih.gov |

| XIAP (BIR3 domain) | Lysine | Apoptosis | nih.govacs.org |

Computational and Theoretical Studies on Pyridine 3 Sulfonyl Fluoride Systems

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. Such studies provide a quantitative understanding of reaction pathways, enabling the prediction of reaction feasibility and selectivity.

In the context of aryl sulfonyl fluorides, computational studies have been instrumental in unraveling complex reaction mechanisms. For instance, the formation of aryl sulfonyl fluorides through Bi(III) redox-neutral catalysis has been comprehensively investigated using DFT calculations. nih.gov These studies have elucidated a multi-stage mechanism that is both kinetically and thermodynamically viable. nih.gov The process is typically characterized by:

Transmetallation: The initial step involves the generation of a key intermediate, which sets the stage for the subsequent incorporation of sulfur dioxide. nih.gov

SO2 Insertion: A critical step where sulfur dioxide inserts into a metal-carbon bond, leading to the formation of a sulfinate intermediate. nih.gov

Oxidation and Product Formation: The final stage involves the oxidation of the intermediate species to yield the aryl sulfonyl fluoride (B91410) product, regenerating the catalyst in the process. nih.gov

A significant outcome of quantum chemical calculations is the generation of detailed energy profiles for a given reaction. These profiles plot the potential energy of the system as it evolves from reactants to products, highlighting the energy barriers (activation energies) associated with each transition state. The height of these barriers is a critical determinant of the reaction rate.

The following table illustrates representative energy data that can be obtained from such computational studies for a hypothetical reaction pathway.

| Reaction Step | Intermediate/Transition State | Calculated Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -20.1 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with other entities, such as proteins or solvent molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, providing a detailed picture of molecular motion and intermolecular interactions. mdpi.com

For a compound like Pyridine-3-sulfonyl fluoride, which may have applications in medicinal chemistry, understanding its interactions with biological macromolecules is of paramount importance. MD simulations can be employed to:

Predict Binding Modes: Determine the preferred orientation and conformation of the compound when it binds to a protein's active site.

Characterize Intermolecular Forces: Identify and quantify the key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the compound-protein complex.

Assess Conformational Changes: Observe how the protein and the compound adapt their shapes upon binding.

Coarse-grained MD simulations, a computationally efficient variant of MD, have been successfully used to study the interactions between fluorinated ionic liquids and proteins. nih.gov These simulations have revealed how such molecules can self-assemble at the protein surface and interact with specific residues. nih.gov Similarly, MD simulations can provide insights into how Pyridine-3-sulfonyl fluoride might interact with a target protein, guiding the design of more potent and selective inhibitors. The use of specialized software packages allows for the systematic analysis of these complex interactions. nih.gov

Structure-Reactivity Relationships and Electronic Properties

Key electronic properties that are often calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. irjweb.com For pyridine-containing sulfonamides, the HOMO is often localized on the benzenesulfonamide (B165840) and amino groups, while the LUMO is centered on the pyridine (B92270) ring, suggesting a potential for intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. irjweb.comphyschemres.org

The following table presents typical electronic properties that can be calculated for a molecule like Pyridine-3-sulfonyl fluoride, based on data for related compounds.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.3 eV |

| Dipole Moment | Measure of molecular polarity | 3.5 D |

| Chemical Hardness | Resistance to change in electron distribution | 3.15 eV |

| Electrophilicity Index | Propensity of a species to accept electrons | 2.5 eV |

These values are representative and based on computational studies of similar aromatic sulfonyl compounds.

Rational Design and Prediction of Novel Derivatives

A major advantage of computational chemistry is its application in the rational design of new molecules with desired properties. By establishing structure-activity relationships (SAR) and structure-property relationships (SPR), computational models can predict the effects of chemical modifications on the behavior of a parent compound like Pyridine-3-sulfonyl fluoride.

This in silico approach, often referred to as computer-aided drug design (CADD) in the pharmaceutical context, allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The process typically involves:

Scaffold Hopping and Modification: Starting with the Pyridine-3-sulfonyl fluoride core, various substituents can be computationally added or modified at different positions on the pyridine ring.

Property Prediction: For each virtual derivative, a suite of computational tools is used to predict key properties, such as binding affinity to a target protein, electronic properties, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Prioritization: Based on the predicted properties, the derivatives are ranked, and a smaller, more manageable set of compounds is selected for synthesis.

This rational design process has been successfully applied to various pyridine-based scaffolds to develop new therapeutic agents. drugbank.com For example, the design of novel pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors has been guided by computational approaches. rsc.org By applying similar methodologies to the Pyridine-3-sulfonyl fluoride system, it is possible to rationally design novel derivatives with enhanced biological activity, improved selectivity, or more favorable physicochemical properties. nih.gov

Analytical and Spectroscopic Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Structural elucidation is a critical step in the chemical analysis of Pyridine-3-sulfonyl fluoride (B91410), confirming its identity and atomic arrangement. High-resolution spectroscopic techniques are the primary tools for this purpose.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformation. For a compound to be analyzed by X-ray crystallography, it must first be grown as a suitable single crystal. While the specific crystallographic data for Pyridine-3-sulfonyl fluoride is not widely available in the reviewed literature, this technique remains the gold standard for the structural determination of related small organic molecules and their derivatives, provided they can be crystallized. The analysis of analogous pyridine-containing heterocyclic compounds by X-ray crystallography has been crucial for confirming their synthesized structures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Pyridine-3-sulfonyl fluoride in solution. It provides detailed information about the chemical environment of specific nuclei, such as ¹⁹F, ¹³C, and ¹H.

¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR is a particularly sensitive and informative technique for characterizing Pyridine-3-sulfonyl fluoride. huji.ac.il The fluorine-19 nucleus has a spin of ½ and 100% natural abundance, leading to sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. huji.ac.ilbiophysics.org This sensitivity makes ¹⁹F NMR an excellent tool for confirming the presence of the sulfonyl fluoride group and for monitoring reactions involving this moiety. acs.org The chemical shift for the fluorine atom in Pyridine-3-sulfonyl fluoride is typically observed in a distinct region of the spectrum. For example, a ¹⁹F NMR spectrum recorded in CDCl₃ showed a chemical shift at approximately +67.0 ppm. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in Pyridine-3-sulfonyl fluoride gives rise to a distinct signal, and the chemical shifts are indicative of their bonding and electronic environment. The carbon atom directly attached to the sulfonyl fluoride group is significantly influenced by the electronegative oxygen and fluorine atoms. The signals for the pyridine (B92270) ring carbons provide confirmation of the heterocyclic structure. In a related compound, 2-chloro-5-pyridine sulfonyl fluoride, the carbon resonances of the pyridine ring were observed at 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, and 126.1 ppm in CDCl₃. rsc.org

Table 1: Representative NMR Spectroscopic Data for Pyridine-3-sulfonyl Fluoride and Related Compounds

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹⁹F | Pyridine-3-sulfonyl fluoride derivative | CDCl₃ | 67.0 rsc.org |

| ¹⁹F | Complex Pyridine-3-sulfonyl fluoride derivative | DMSO-d₆ | 66.48 rsc.org |

| ¹⁹F | Complex Pyridine-3-sulfonyl fluoride derivative | DMSO-d₆ | 65.23 rsc.org |

| ¹³C | 2-chloro-5-pyridine sulfonyl fluoride | CDCl₃ | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 rsc.org |

Note: Chemical shifts can vary depending on the solvent, concentration, and specific derivative of the compound being analyzed.

Chromatographic and Mass Spectrometric Approaches for Detection and Purity Assessment

Chromatographic techniques are essential for separating Pyridine-3-sulfonyl fluoride from impurities and reaction mixtures, while mass spectrometry provides information on its molecular weight and fragmentation pattern, confirming its identity.